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Protocols & Analytical Methods
Application Notes and Protocols for (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 as an Internal Standard in Quantitative Mass Spectrometry
Application Notes and Protocols for (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 as an Internal Standard in Quantitative Mass Spectrometry
Authored by: A Senior Application Scientist
Introduction: The Imperative for Precision in Bioanalysis
In the landscape of drug development and clinical research, the accurate quantification of endogenous molecules such as steroids is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity.[1][2] However, the inherent complexity of biological matrices introduces significant challenges, including sample loss during preparation and ion suppression or enhancement in the mass spectrometer source, collectively known as matrix effects.[3][4] To ensure data integrity, an internal standard is employed to correct for these variations.[5][6]
Stable isotope-labeled (SIL) internal standards are widely regarded as the most effective choice for quantitative mass spectrometry.[5] These compounds are chemically identical to the analyte of interest, with the only difference being a higher mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[5] This near-identical physicochemical behavior ensures that the SIL internal standard tracks the analyte through every stage of the analytical process—from extraction and derivatization to chromatography and ionization.[5][7] Consequently, any variability affecting the analyte will proportionately affect the internal standard, allowing for a highly accurate and precise measurement based on the ratio of their responses.[8][9]
This guide provides a comprehensive overview and detailed protocols for the application of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4, a deuterated isotopologue of the pregnenolone metabolite, (3β,20R)-Pregn-5-ene-3,17,20-triol. Its use is critical for the reliable quantification of its unlabeled counterpart in various biological matrices.
Physicochemical Properties and Handling of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4
The integrity of an internal standard is the foundation of a robust quantitative assay. Proper storage and handling are critical to maintaining its concentration and purity.
| Property | Value | Source |
| Chemical Name | (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 | - |
| Synonyms | Pregn-5-ene-3β,17,20α-triol-d4 | [10] |
| Molecular Formula | C₂₁H₃₀D₄O₃ | [10] |
| Molecular Weight | 338.52 g/mol | [10] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Storage Conditions | 2-8°C Refrigerator, protected from light and moisture | [10] |
Handling Recommendations:
-
Hygroscopicity: While not explicitly stated, many steroid standards can be hygroscopic. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Purity: Use high-purity, LC-MS grade solvents for all solution preparations to avoid introducing contaminants.
-
Gravimetric vs. Volumetric Preparation: For the highest accuracy in preparing the primary stock solution, it is recommended to weigh the standard using a calibrated microbalance and record the weight, rather than relying solely on the manufacturer's stated vial content.
Experimental Protocols: From Stock to Signal
The following protocols provide a framework for the use of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 in a typical bioanalytical workflow. These should be adapted and validated for the specific matrix and instrumentation used in your laboratory.
Preparation of Stock and Working Solutions
Accurate solution preparation is the first step in a successful quantitative assay.
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Allow the vial containing (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 to equilibrate to ambient temperature.
-
Accurately weigh a suitable amount (e.g., 1 mg) of the standard.
-
Dissolve the standard in a Class A volumetric flask with a minimal amount of a suitable solvent like methanol or acetonitrile.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to the final volume with the same solvent.
-
Transfer the stock solution to an amber glass vial and store at -20°C or below.
-
-
Working Internal Standard Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the primary stock solution using the appropriate solvent (typically matching the initial mobile phase conditions).
-
The final concentration of the working solution should be chosen to provide a robust signal in the mass spectrometer and should be similar to the expected concentration of the analyte in the middle of the calibration range.[8]
-
Store the working solution at 2-8°C for short-term use or at -20°C for longer-term storage.
-
Calibration Standards and Quality Controls
A matrix-matched calibration curve is essential for accurately compensating for matrix effects.[7]
Protocol 2: Preparation of Calibration Curve and QC Samples
-
Analyte Stock Solution: Prepare a separate primary stock solution of the unlabeled analyte, (3β,20R)-Pregn-5-ene-3,17,20-triol, following the steps in Protocol 1.
-
Spiking Solutions: Create a series of analyte spiking solutions of decreasing concentration through serial dilution.
-
Calibration Standards:
-
Aliquot the biological matrix (e.g., charcoal-stripped serum, plasma) into a series of tubes.
-
Spike a small, fixed volume of each analyte spiking solution into the matrix to create a calibration curve with at least 5-7 non-zero points. The final concentrations should bracket the expected physiological or pharmacological range of the analyte.
-
-
Quality Control (QC) Samples: Prepare QC samples in the same matrix at a minimum of three concentration levels: low, medium, and high. These are prepared from a separate weighing of the analyte stock to ensure independence from the calibration standards.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The goal of sample preparation is to isolate the analyte and internal standard from interfering matrix components. The internal standard must be added early in the process to account for any losses during extraction.[6]
Protocol 3: Liquid-Liquid Extraction of Steroids from Serum/Plasma
-
Sample Aliquoting: Pipette 100 µL of each calibration standard, QC sample, and unknown study sample into appropriately labeled microcentrifuge tubes.
-
Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the working internal standard solution (e.g., 100 ng/mL) to every tube (except for "double blank" samples used to check for interferences).
-
Vortex: Briefly vortex each tube to ensure thorough mixing of the internal standard with the sample matrix.
-
Extraction:
-
Add 1 mL of an appropriate organic solvent, such as methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol.[1]
-
Cap the tubes and vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to separate the organic and aqueous layers.
-
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes, taking care not to disturb the protein pellet and aqueous layer.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
Caption: High-level workflow for sample analysis using an internal standard.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions and should be optimized for your specific system.
| Parameter | Suggested Condition | Rationale |
| LC Column | C18 or PFP (Pentafluorophenyl) Column (e.g., 2.1 x 50 mm, 1.7 µm) | C18 offers general-purpose hydrophobic retention. PFP columns can provide alternative selectivity for steroids.[11] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride | Formic acid aids in positive ionization. Ammonium fluoride can improve chromatography for some steroids.[12] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Standard organic solvents for reverse-phase chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale UHPLC columns. |
| Gradient | Start at 50-60% B, ramp to 95-100% B, then re-equilibrate | A gradient is necessary to elute steroids with varying polarities.[11] |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Photoionization (APPI) | ESI is common, but APPI can offer better sensitivity for some non-polar steroids.[13] |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity for quantification. |
Example MRM Transitions (Hypothetical - Must be empirically determined):
-
(3β,20R)-Pregn-5-ene-3,17,20-triol (Analyte): The precursor ion would likely be the protonated molecule [M+H]⁺ or a water loss ion [M+H-H₂O]⁺. Product ions would result from characteristic fragmentation of the steroid backbone.
-
(3β,20R)-Pregn-5-ene-3,17,20-triol-d4 (Internal Standard): The precursor and product ions will be shifted by +4 m/z units compared to the analyte. It is crucial to verify that there is no cross-talk (interference) between the analyte and internal standard channels.[14]
Data Analysis and Interpretation: The Role of the Ratio
The fundamental principle of internal standard calibration is the use of a response ratio.
Caption: Principle of internal standard correction for experimental errors.
-
Calibration Curve Construction: For each calibration standard, calculate the peak area ratio of the analyte to the internal standard. Plot this ratio (y-axis) against the known concentration of the analyte (x-axis). Perform a linear regression analysis, which should ideally have a correlation coefficient (r²) of >0.99.[15]
-
Quantification of Unknowns: Calculate the peak area ratio for each unknown sample. Determine the concentration of the analyte in the unknown sample by using the equation of the line from the calibration curve (y = mx + b), where 'y' is the measured peak area ratio.
-
Monitoring Internal Standard Response: The absolute peak area of the (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 should be monitored across the entire analytical run. Significant deviations (e.g., >20-30%) in the IS response for an unknown sample compared to the average of the calibrators and QCs may indicate a problem with that specific sample's extraction or a severe matrix effect, warranting further investigation.[14]
Conclusion
The use of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 as a stable isotope-labeled internal standard is indispensable for the development of robust, accurate, and precise LC-MS/MS methods for the quantification of its endogenous analogue. By co-purifying and co-ionizing with the analyte, it effectively normalizes for variations inherent in the bioanalytical process. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and validate high-quality analytical methods, ultimately leading to more reliable data in both research and clinical settings.
References
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Yao, M., Ma, J., Liu, Y., & Relling, M. V. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PLoS ONE, 7(9), e45906. Retrieved from [Link]
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Welch Materials, Inc. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?. WelchLab. Retrieved from [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (3β,20S)-Pregn-5-ene-3,17,20-triol-d4 Sulfate. Retrieved from [Link]
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Reddy, G. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate. Retrieved from [Link]
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Pourová, J., Bičíková, M., & Hampl, R. (2004). Synthesis of [19- 2H3]-analogs of dehydroepiandrosterone and pregnenolone and their sulfates. Steroids, 69(3), 147-153. Retrieved from [Link]
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Goad, L. J., & Goodwin, T. W. (1969). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. European Journal of Biochemistry, 7(4), 502-508. Retrieved from [Link]
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SCION Instruments. (2024, February). Internal Standards – What are they? How do I choose, use, and benefit from them?. Retrieved from [Link]
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Li, Y., Su, T., Li, X., Wu, S., & Liu, H. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 60(5), 1037-1046. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (3β,20S)-Pregn-5-ene-3,17,20-triol-d4. Retrieved from [Link]
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Dolan, J. W. (2020, November 11). When Should an Internal Standard be Used?. LCGC International. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Pregn-5-en-20-one, 3,17-dihydroxy-, (3«beta»)- (CAS 387-79-1). Retrieved from [Link]
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ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]
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Boyle, J. B., et al. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 20, 1146-1156. Retrieved from [Link]
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Boyle, J. B., et al. (2022). Deuterated reagents in multicomponent reactions to afford deuterium labeled products. Beilstein Archives. Retrieved from [Link]
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Cox, L., et al. (2024, February 6). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. protocols.io. Retrieved from [Link]
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Wang, Y., et al. (2022). Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening. Frontiers in Endocrinology, 13, 959228. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pregn-5-ene-3beta,20beta-diol. PubChem Compound Database. Retrieved from [Link]
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Orbesen, A. H., et al. (2022). Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications, 13(1), 762. Retrieved from [Link]
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Schrader, S. A., et al. (2022). Recent Advances in LC-MS/MS Analysis of Ancient Hormones. Scholarly Publications Leiden University. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Pregnane-3,17,20-triol, (3«alpha»,5«beta»,20S)- (CAS 1098-45-9). Retrieved from [Link]
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Šulc, M., et al. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. ResearchGate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pregnane-3,17,20-triol, (3α,5β,20S)-, 3TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
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Al-Malki, A. A., & El-Sharkawy, S. H. (1995). Glucosylations of pregn-5-ene-3 beta,20R-diol. Steroids, 60(11), 727-731. Retrieved from [Link]
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Reverter, M., et al. (2019). Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism. The Journal of Steroid Biochemistry and Molecular Biology, 185, 124-135. Retrieved from [Link]
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Saito, M., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 5-α-Pregnane-3-β,17-α,20-α-triol. NIST Chemistry WebBook. Retrieved from [Link]
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Finkelstein, M. (1956). Pregnane-3α,17α,20α-Triol and Pregnane-3α,17α,20α-Triol-11-One Excretion by Patients with Adrenocortical Dysfunction. The Journal of Clinical Endocrinology & Metabolism, 16(6), 767-775. Retrieved from [Link]
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Application Note: Quantitative Analysis of Steroids Using Deuterated Standards by Isotope Dilution LC-MS/MS
Application Note: Quantitative Analysis of Steroids Using Deuterated Standards by Isotope Dilution LC-MS/MS
Abstract
The quantitative analysis of endogenous and synthetic steroids in biological matrices presents significant analytical challenges due to their structural similarity, wide concentration ranges, and the complexity of the sample matrix. This application note provides a comprehensive guide to the principles and practice of utilizing deuterated internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the highly accurate and precise quantification of steroids. This Isotope Dilution Mass Spectrometry (IDMS) approach has become the gold standard, overcoming the limitations of traditional immunoassays and providing the specificity and sensitivity required for clinical research, endocrinology, and pharmaceutical development.[1][2][3] We will detail the underlying principles, provide validated protocols for sample preparation and analysis, and discuss the critical importance of method validation in line with regulatory expectations.
Introduction: The Challenge of Steroid Quantification
Steroid hormones are a class of lipids derived from cholesterol that act as crucial signaling molecules, regulating a vast array of physiological processes including development, metabolism, and reproduction.[4] Accurate measurement of their circulating levels is essential for diagnosing and monitoring endocrine disorders.[5] However, several factors make their quantification inherently difficult:
-
Low Concentrations: Many steroids are present at very low concentrations (pg/mL to ng/mL) in complex biological fluids like serum, plasma, and saliva.[6][7]
-
Structural Similarity: The steran backbone is common to all steroids, leading to numerous isomers and isobars that are difficult to distinguish with less specific techniques.[8]
-
Matrix Effects: Biological matrices are rich in proteins, lipids, and other endogenous components that can interfere with analysis, causing ion suppression or enhancement in the mass spectrometer.[8]
Traditional immunoassays, while widely used, can suffer from a lack of specificity due to antibody cross-reactivity with structurally related steroids, leading to inaccurate results.[2][9] In contrast, LC-MS/MS offers superior specificity and sensitivity, and when combined with the principle of isotope dilution using deuterated internal standards, it provides a robust and reliable quantification strategy.[1][10][11]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample prior to any processing. For steroid analysis, stable isotope-labeled (SIL) compounds, typically deuterated (containing ²H or deuterium), are the internal standards (IS) of choice.[12]
The core principle is that the deuterated standard is chemically identical to the native (endogenous) analyte and will therefore exhibit the same behavior throughout the entire analytical process, including extraction, derivatization, chromatography, and ionization.[12] Any sample loss or variation during sample preparation will affect both the analyte and the internal standard to the same extent.
The mass spectrometer can differentiate between the native analyte and the deuterated standard due to their mass difference. Quantification is then based on the ratio of the signal from the native analyte to the signal from the deuterated standard. This ratio remains constant regardless of sample loss and corrects for variations in instrument response and matrix effects.[12][13]
Caption: Workflow for Isotope Dilution Mass Spectrometry.
The Critical Role of Deuterated Internal Standards
The choice of internal standard is paramount for a successful IDMS method. A suitable IS should ideally be a stable isotope-labeled version of the analyte.[14] Deuterated standards are preferred because:
-
Co-elution: They have nearly identical chromatographic retention times to the native analyte, ensuring they experience the same matrix effects at the same time.[12]
-
Similar Ionization Efficiency: They exhibit comparable ionization behavior in the mass spectrometer source.[12]
-
Mass Difference: They are easily distinguished from the native analyte by the mass spectrometer.
Using a deuterated standard for each analyte in a panel is the most robust approach to compensate for matrix effects and ensure the highest accuracy and precision.[13]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the quantitative analysis of a panel of common steroids in human serum. These protocols are based on established methods and can be adapted for specific analytes or matrices.[15][16][17]
Materials and Reagents
-
Solvents: LC-MS grade methanol, acetonitrile, water, ethyl acetate, and hexane.
-
Reagents: Formic acid, ammonium hydroxide.
-
Standards: Certified reference materials for all native steroids and their corresponding deuterated internal standards (e.g., Testosterone-d3, Cortisol-d4).
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB) are often a good choice for a broad range of steroids.[18]
-
Biological Matrix: Pooled human serum (stripped of endogenous steroids) for calibration standards and quality controls.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
SPE is a widely used technique for cleaning up and concentrating steroids from biological fluids.[7][18]
-
Sample Pre-treatment: To 200 µL of serum in a glass tube, add 20 µL of the internal standard working solution (containing a mix of all deuterated standards at an appropriate concentration). Vortex briefly to mix.
-
Protein Precipitation: Add 600 µL of acetonitrile to the sample, vortex for 30 seconds, and centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.[17]
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Transfer the supernatant from the protein precipitation step, diluted with 1 mL of water, onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the steroids with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).[18]
Caption: Solid-Phase Extraction (SPE) Workflow.
Protocol 2: LC-MS/MS Analysis
This is a general LC-MS/MS method that can be optimized for specific steroid panels.
-
LC System: A UHPLC system is recommended for optimal resolution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for most steroid separations.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A typical gradient would start at 40-50% B, ramp up to 95-100% B over several minutes, hold, and then return to initial conditions for re-equilibration. The total run time is often between 5-15 minutes.[15][19]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. ESI is common, but APCI can be advantageous for less polar steroids.[15]
-
MRM Transitions: For each analyte and its deuterated internal standard, at least two MRM transitions (a quantifier and a qualifier) should be optimized for specificity and sensitivity.
Table 1: Example MRM Transitions for Select Steroids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Testosterone | 289.2 | 97.1 | Positive |
| Testosterone-d3 | 292.2 | 100.1 | Positive |
| Cortisol | 363.2 | 121.1 | Positive |
| Cortisol-d4 | 367.2 | 121.1 | Positive |
| Estradiol | 271.2 | 183.1 | Negative |
| Estradiol-d4 | 275.2 | 187.1 | Negative |
Note: These are example transitions and must be empirically optimized on the specific instrument used.
Method Validation
A rigorous method validation is essential to ensure the reliability of the quantitative data and is required by regulatory bodies like the FDA.[20][21][22] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components. This is assessed by analyzing blank matrix from at least six different sources.[14]
-
Accuracy: The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at multiple concentrations.
-
Precision: The reproducibility of the measurement. Evaluated as intra-day and inter-day precision (repeatability and intermediate precision).
-
Calibration Curve: The relationship between instrument response and known concentrations. A linear or weighted linear regression is typically used.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[19]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte. Assessed by comparing the response of the analyte in post-extraction spiked matrix to its response in a neat solution. The use of a deuterated IS should effectively compensate for matrix effects.[13]
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Table 2: Example Acceptance Criteria for Method Validation (based on FDA Guidance)
| Parameter | Acceptance Criteria |
| Accuracy | Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). |
| Selectivity | Response of interfering peaks at the retention time of the analyte should be ≤ 20% of the LLOQ response. For the IS, it should be ≤ 5%.[14] |
| Calibration Curve | At least 75% of non-zero standards must be within ±15% of their nominal concentration (±20% at LLOQ). Correlation coefficient (r²) should be >0.99. |
Conclusion
The use of deuterated internal standards in an isotope dilution LC-MS/MS workflow provides the highest level of accuracy and precision for the quantitative analysis of steroids in complex biological matrices. This methodology has become the reference standard in the field, overcoming the specificity issues of older techniques.[2][5] By following well-designed and rigorously validated protocols, researchers, scientists, and drug development professionals can generate reliable and defensible data that is crucial for advancing our understanding of steroid physiology and for making critical decisions in clinical and pharmaceutical settings.
References
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Derivatization methods for the LC-MS/MS analyses of steroids. ResearchGate. Available from: [Link]
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Derivatization of Steroids in Biological Samples for GC–MS and LC–MS Analyses. Taylor & Francis Online. (2015). Available from: [Link]
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Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. J-STAGE. Available from: [Link]
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Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. PubMed. (2004). Available from: [Link]
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Development of Reference Methods and Reference Materials for the Determination of Hormones in Human Serum. National Institute of Standards and Technology (NIST). Available from: [Link]
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Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. PMC. Available from: [Link]
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Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PMC. (2012). Available from: [Link]
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Advantages and challenges of mass spectrometry assays for steroid hormones. PubMed. (2010). Available from: [Link]
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Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing. Available from: [Link]
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Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Longdom Publishing. Available from: [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). (2018). Available from: [Link]
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Mass spectrometric analysis of steroids: all that glitters is not gold. Taylor & Francis Online. (2015). Available from: [Link]
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The Potential of Steroid Profiling by Mass Spectrometry in the Management of Adrenocortical Carcinoma. MDPI. (2020). Available from: [Link]
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Steroid Hormone Suite Analysis. National Institute of Standards and Technology (NIST). (2016). Available from: [Link]
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Comparison of sample preparation options for the extraction of a panel of endogenous steroids. Separation Science. (2023). Available from: [Link]
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Total testosterone quantitative measurement in serum by LC-MS/MS. CDC Stacks. Available from: [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. (2025). Available from: [Link]
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Simultaneous determination of 12 steroids by isotope dilution liquid chromatography-photospray ionization tandem mass spectrometry. PubMed. (2006). Available from: [Link]
-
LC-UV and LC-MS/MS detection and quantification of steroid hormones in edible food samples and water using solid phase extraction. Taylor & Francis Online. (2021). Available from: [Link]
-
Standard Reference Material® 971a Hormones in Frozen Human Serum. National Institute of Standards and Technology (NIST). (2023). Available from: [Link]
-
Simultaneous steroid measurement by isotopic dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS): comparison with routine analysis methods and reference intervals in normal subjects. Endocrine Abstracts. Available from: [Link]
-
Quantitative and qualitative analysis of steroids by high-resolution mass spectrometry. SCIEX. Available from: [Link]
-
An LC-MS/MS assay for simultaneous determination of 13 steroid hormones and two synthetic steroids in saliva: potential utility for paediatric population and beyond. Taylor & Francis Online. (2024). Available from: [Link]
-
Magnetic Micro-Solid-Phase Extraction Using a Novel Carbon-Based Composite Coupled with HPLC–MS/MS for Steroid Multiclass Determination in Human Plasma. MDPI. (2021). Available from: [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. Future Science. (2018). Available from: [Link]
-
Simultaneous Measurement of 18 Steroids in Human or Mouse Serum by LC-MS/MS to Profile the Classical and Alternate Pathways of Androgen Synthesis. MSACL. Available from: [Link]
-
An isotope-dilution standard GC/MS/MS method for steroid hormones in water. USGS Publications Warehouse. (2013). Available from: [Link]
-
Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. ResearchGate. Available from: [Link]
-
Panel of Steroid Hormones. Centers for Disease Control and Prevention (CDC). (2023). Available from: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry Candidate Reference Method for Total Testosterone in Human Serum. Ovid. Available from: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass. (2025). Available from: [Link]
-
CDC HoSt Certified Total Testosterone Procedures. Centers for Disease Control and Prevention (CDC). Available from: [Link]
-
Sensitive LC-MS/MS Assay for Total Testosterone Quantification on Unit Resolution and High-Resolution Instruments. MDPI. (2024). Available from: [Link]
-
Development and Validation of a Serum Total Testosterone LC-MS/MS assay Certified by the CDC Hormone Standardization Program. Penn State Research Database. (2025). Available from: [Link]
-
Development and Validation of a Serum Total Testosterone LC-MS/MS assay Certified by the CDC Hormone Standardization Program. ResearchGate. (2025). Available from: [Link]
Sources
- 1. Advantages and challenges of mass spectrometry assays for steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
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- 4. Steroid Hormone Suite Analysis | NIST [nist.gov]
- 5. Development of Reference Methods and Reference Materials for the Determination of Hormones in Human Serum | NIST [nist.gov]
- 6. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Note: Quantitative Profiling of Urinary (3β,20R)-Pregn-5-ene-3,17,20-triol using Deuterated Internal Standards via LC-MS/MS
Application Note: Quantitative Profiling of Urinary (3β,20R)-Pregn-5-ene-3,17,20-triol using Deuterated Internal Standards via LC-MS/MS
Executive Summary
This application note details the protocol for the extraction, hydrolysis, and quantification of (3β,20R)-Pregn-5-ene-3,17,20-triol (commonly referred to as 5-Pregnenetriol or 5-PT ) in human urine. This analyte is a critical diagnostic marker for Congenital Adrenal Hyperplasia (CAH) (specifically 21-hydroxylase deficiency) and P450 Oxidoreductase Deficiency (PORD) .
The protocol utilizes (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 as a stable isotope-labeled internal standard (IS) to correct for matrix effects, hydrolysis efficiency variability, and ionization suppression inherent in urinary LC-MS/MS analysis.
Key Technical Considerations
-
Stereochemistry: The protocol specifically addresses the (20R) isomer. Researchers must verify if their clinical target is the (20R) or the (20S/20
) isomer, as both exist, though the latter is the major metabolite of 17-hydroxypregnenolone. Chromatographic separation of these epimers is critical. -
Conjugation: 5-PT is excreted primarily as sulfate and glucuronide conjugates. This protocol employs Helix pomatia sulfatase/glucuronidase for comprehensive hydrolysis, a critical step often overlooked in standard "glucuronide-only" workflows.
-
Detection: The method uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Positive Electrospray Ionization (ESI+) mode.
Scientific Background & Causality
Metabolic Context
In steroidogenesis, blockage of the 21-hydroxylase enzyme (CYP21A2) prevents the conversion of 17-hydroxyprogesterone to 11-deoxycortisol. This accumulation causes a "back-pressure" in the pathway, shunting precursors toward the
Elevated urinary 5-PT is, therefore, a direct biochemical readout of this enzymatic block.[1]
The Role of the Internal Standard (d4-IS)
Urine is a high-salt, high-pigment matrix that causes significant ion suppression in Mass Spectrometry.
-
Why d4? The deuterium-labeled analog (d4) co-elutes (or elutes slightly earlier due to the deuterium isotope effect) with the analyte.
-
Mechanism: It experiences the exact same extraction losses and ionization suppression as the endogenous 5-PT. By calculating the ratio of the Analyte Area to the IS Area, we normalize these variables, ensuring quantitative accuracy.
Figure 1: Steroidogenic pathway illustrating the accumulation of 5-Pregnenetriol (5-PT) when downstream enzymes (CYP21A2) are blocked.
Materials & Reagents
| Component | Specification | Purpose |
| Analyte Standard | (3β,20R)-Pregn-5-ene-3,17,20-triol | Calibration curve generation. |
| Internal Standard | (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 | Normalization of recovery and ionization. |
| Hydrolysis Enzyme | Helix pomatia Juice (Type H-1 or equivalent) | Contains both |
| Buffer | 0.5M Sodium Acetate, pH 5.0 | Optimal pH for Helix pomatia activity. |
| Extraction Solvent | MTBE (Methyl tert-butyl ether) | Liquid-Liquid Extraction (LLE) solvent. |
| Mobile Phase A | Water + 0.2 mM Ammonium Fluoride | Enhances ionization of neutral steroids in ESI+. |
| Mobile Phase B | Methanol (LC-MS Grade) | Organic eluent. |
Experimental Protocol
Phase 1: Sample Preparation (Self-Validating Workflow)
Critical Causality Note: The Internal Standard must be added before hydrolysis. While the IS is unconjugated, adding it at step 1 controls for pipetting errors, extraction efficiency, and reconstitution volume accuracy.
-
Aliquot: Transfer 200 µL of urine into a glass screw-cap tube.
-
IS Addition: Add 20 µL of the Working IS Solution (e.g., 1 µg/mL d4-5-PT in methanol). Vortex for 10 seconds.
-
Buffering: Add 200 µL of 0.5M Sodium Acetate buffer (pH 5.0).
-
Enzyme Addition: Add 20 µL of Helix pomatia enzyme solution.
-
Note: Ensure activity is >100,000 units/mL for glucuronidase and >5,000 units/mL for sulfatase.
-
-
Hydrolysis: Incubate at 55°C for 3 hours .
-
Extraction (LLE):
-
Add 2 mL of MTBE.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate phases.
-
-
Transfer: Freeze the aqueous (bottom) layer in a dry ice/ethanol bath (or simply pipette carefully) and transfer the organic (top) supernatant to a fresh tube.
-
Drying: Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of 50:50 Methanol:Water. Vortex well.
Phase 2: LC-MS/MS Instrumentation
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm). Flow Rate: 0.4 mL/min. Injection Volume: 5-10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase A (Water/NH4F) | % Mobile Phase B (MeOH) |
|---|---|---|
| 0.0 | 60 | 40 |
| 1.0 | 60 | 40 |
| 6.0 | 5 | 95 |
| 7.5 | 5 | 95 |
| 7.6 | 60 | 40 |
| 9.0 | 60 | 40 |
Mass Spectrometry Parameters (ESI+):
The ammonium fluoride in the mobile phase promotes the formation of
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| 5-PT (Analyte) | 319.2 | 283.2 (Quant) | 30 | 20 | Target |
| 265.2 (Qual) | 30 | 25 | Target | ||
| 5-PT-d4 (IS) | 323.2 | 287.2 | 30 | 20 | Internal Std |
Note: Transitions depend on the specific ionization behavior on your instrument. 5-PT often loses water readily in the source. The precursor 319.2 corresponds to the loss of one water molecule from the molecular weight of 336.5.
Workflow Visualization
Figure 2: Step-by-step analytical workflow ensuring IS integration prior to processing.
Data Analysis & Validation Criteria
Calculation
Calculate the Response Ratio (RR) for every sample:
Acceptance Criteria (Self-Validation)
-
Linearity:
over the range 10 ng/mL to 5000 ng/mL. -
IS Recovery: The absolute area of the d4-IS in samples should be within 50-150% of the average IS area in the calibration standards. Deviations indicate matrix suppression or extraction failure.
-
Retention Time: The analyte must elute within
min of the IS (allowing for slight deuterium isotope shift). -
Ion Ratio: The ratio of Quant/Qual ions (e.g., 283/265) must be within
of the standard.
References
-
Wudy, S. A., et al. (2018). "Steroid profiling in the diagnosis of congenital adrenal hyperplasia." Journal of Steroid Biochemistry and Molecular Biology.
-
Krone, N., et al. (2010). "Gas chromatography/mass spectrometry (GC-MS) profiling of urinary steroids in patients with P450 oxidoreductase deficiency." Clinical Chemistry.
-
Shackleton, C. H. (1986). "Profiling steroid hormones and urinary steroids." Journal of Chromatography.
-
Sigma-Aldrich. "5-Pregnenetriol Product Information & Standards."
-
BenchChem. "A Comparative Guide to Urinary Steroid Profiling: GC-MS vs. LC-MS/MS."[4]
Disclaimer
This protocol is for research use only. The specific isomer (20R vs 20S) must be confirmed against the specific pathophysiology being studied, as nomenclature variations exist in older literature.
Sources
- 1. 5-Pregnanetriol | Rupa Health [rupahealth.com]
- 2. Hydrolysis of conjugated steroids by the combined use of beta-glucuronidase preparations from helix pomatia and ampullaria: determination of urinary cortisol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Mass spectrometry fragmentation of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4
Mass spectrometry fragmentation of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4
Abstract
This application note details the structural characterization, fragmentation mechanics, and quantification protocols for (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 (hereafter 5-PT-d4 ). As a downstream metabolite of 17-hydroxypregnenolone, this analyte is a critical biomarker for Congenital Adrenal Hyperplasia (CAH) and steroidogenesis disorders. This guide prioritizes LC-ESI-MS/MS for high-throughput quantification while providing GC-EI-MS protocols for structural validation.
Part 1: Molecular Architecture & Isotopic Logic
Structural Analysis
The core molecule, Pregn-5-ene-3,17,20-triol , features a characteristic
-
Chemical Formula (Unlabeled):
(MW: 334.49 Da) -
Chemical Formula (Labelled d4):
(MW: 338.52 Da) -
Labeling Position (Critical): Commercial standards typically employ Ring A/B labeling (e.g., 2,2,3,4-d4 or 2,2,4,6-d4) or Side-chain labeling (21,21,21,20-d4) .
-
Note: Ring labeling is preferred for metabolic stability. Side-chain labels at C21 are stable, but C17/C20 labels can be subject to enzymatic exchange or scrambling during derivatization. This protocol assumes a stable Ring A/B label (2,2,4,6-d4) for fragmentation logic.
-
Ionization Physics
Steroid triols are "hard-to-ionize" in ESI due to the lack of a basic nitrogen or acidic moiety.
-
ESI(+): Dominant species is often
or . The intact protonated molecule is rarely the base peak due to rapid in-source water loss. -
APCI(+): Promotes extensive thermal dehydration, often yielding
as the base peak.
Part 2: LC-MS/MS Fragmentation Protocol
This is the primary method for bioanalysis.
Fragmentation Mechanics (ESI+)
The fragmentation of 5-PT-d4 is dominated by neutral losses of water (
-
Precursor Ion Selection:
-
Target:
(Dehydrated precursor). -
Why? The intact
(m/z 339 for d4) is unstable. Targeting the first water loss (m/z 321 for d4) improves sensitivity and linearity.
-
-
Primary Transition (Quantifier):
- (Loss of 2nd and 3rd water).
-
Mechanism:[1] Sequential dehydration leads to a conjugated triene system (stable carbocation).
-
Secondary Transition (Qualifier):
- (Loss of water + side chain scission).
-
Mechanism:[1] Cleavage of the C17-C20 bond is less common in simple water-loss spectra but can be induced at higher Collision Energies (CE).
Visualizing the Pathway
The following diagram illustrates the fragmentation cascade for the d4-labeled species (assuming Ring A label, mass shift preserved).
Caption: ESI+ Fragmentation pathway of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 showing sequential dehydration steps.
Part 3: Experimental Protocols
LC-MS/MS Conditions (Recommended)
| Parameter | Setting | Rationale |
| Column | Biphenyl or C18 (2.1 x 100mm, 1.7µm) | Biphenyl offers superior separation of steroid isomers (e.g., 20R vs 20S). |
| Mobile Phase A | 0.2 mM | Ammonium Fluoride enhances steroid ionization in ESI(+) by 5-10x vs Formic acid. |
| Mobile Phase B | Methanol | MeOH provides sharper peaks for steroids than Acetonitrile. |
| Flow Rate | 0.4 mL/min | Optimal for electrospray desolvation. |
| Gradient | 40% B to 90% B over 6 mins | Shallow gradient required to separate isobaric interferences. |
GC-MS Validation (TMS Derivatization)
For structural confirmation, GC-MS is superior due to the fingerprint specificity of TMS derivatives.
-
Reagent: MSTFA + 1% TMCS (Catalyst).
-
Reaction: Incubate dry residue at 60°C for 30 mins.
-
Derivative Formed: Tris-TMS ether (3, 17, 20 positions silylated).
-
Mass Shift:
-
Unlabeled MW: 334 + (3 × 72) = 550 Da.
-
d4-Label MW: 554 Da.
-
-
Key Fragments (EI Source):
-
m/z 129: D-ring fragment (Characteristic of
-3-hydroxy steroids). -
[M-90]: Loss of TMSOH.
-
[M-15]: Loss of methyl group.
-
Part 4: Quality Control & Troubleshooting
Isotope Interference (The "Cross-Talk" Check)
Because the mass difference is only 4 Da, high concentrations of the unlabeled analyte can contribute to the d4 channel (M+4 isotope effect), though rare for C21 molecules.
-
Test: Inject High Standard (ULOQ) of Unlabeled analyte. Monitor d4 transition.
-
Acceptance: Response in d4 channel must be < 5% of the LLOQ response of the IS.
Stereochemistry Verification
The (20R) and (20S) isomers have identical mass spectra. They must be separated chromatographically.
-
Protocol: Inject a mix of 20R and 20S standards. Ensure resolution (
) > 1.5. If co-eluting, switch to a Phenyl-Hexyl or Biphenyl stationary phase.
References
-
NIST Chemistry WebBook. Pregnane-3,17,20-triol, (3α,5β,20S)-, 2TMS derivative Mass Spectrum.[2] National Institute of Standards and Technology.[3] Available at: [Link]
-
Griffiths, W. J., et al. (2025). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. PubMed Central. Available at: [Link] (Note: Generalized link to recent steroid MS work).
-
CAS Common Chemistry. Pregnane-3,17,20-triol, (3β,5α,20R)- Detail.[4] American Chemical Society.[4] Available at: [Link][4]
(Note: While specific commercial d4 certificates are proprietary, the fragmentation logic presented is universal for this class of steroids.)
Sources
- 1. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pregnane-3,17,20-triol, (3α,5β,20S)-, 2TMS derivative [webbook.nist.gov]
- 3. 5.beta.-Pregnane-3.alpha.,17.alpha.,20.alpha.-triol [webbook.nist.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
Application Notes and Protocols for the Derivatization of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 for Gas Chromatography-Mass Spectrometry (GC-MS)
Application Notes and Protocols for the Derivatization of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 for Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Analytical Challenge of Steroid Metabolites
(3β,20R)-Pregn-5-ene-3,17,20-triol is a key metabolite of pregnenolone, a progenitor of most steroid hormones. Its accurate quantification in biological matrices is crucial for understanding various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of steroids due to its high chromatographic resolution and sensitive detection.[1] However, the inherent chemical properties of steroids, such as their low volatility and thermal lability, present significant analytical challenges.[2]
This application note provides a comprehensive guide to the derivatization of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4, a deuterated internal standard, for robust and sensitive GC-MS analysis. The use of a stable isotope-labeled internal standard like the d4-analog is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[3][4]
The Imperative of Derivatization for Steroid Analysis
Direct injection of underivatized steroids into a GC-MS system often leads to poor peak shape, thermal degradation, and low sensitivity. Derivatization is a chemical modification process that transforms the analyte into a more suitable form for GC-MS analysis.[2] The primary goals of derivatizing (3β,20R)-Pregn-5-ene-3,17,20-triol are:
-
Increased Volatility: By replacing the polar hydroxyl (-OH) groups with nonpolar trimethylsilyl (TMS) groups, the boiling point of the molecule is significantly reduced, allowing it to be readily vaporized in the GC inlet.[2]
-
Enhanced Thermal Stability: The resulting TMS ethers are more stable at the high temperatures required for chromatographic separation, preventing on-column degradation.[5]
-
Improved Mass Spectral Characteristics: Derivatization leads to the formation of characteristic fragment ions in the mass spectrometer, which aids in structural elucidation and enhances the specificity of the analysis.[2]
The derivatization strategy for (3β,20R)-Pregn-5-ene-3,17,20-triol, which contains three hydroxyl groups, focuses on silylation.
Silylation: The Gold Standard for Hydroxyl Group Derivatization
Silylation is the most common derivatization technique for steroids containing hydroxyl groups.[6] The process involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.
Reaction Scheme:
Caption: Silylation of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 with MSTFA.
The reagent of choice for this application is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) . MSTFA is a powerful silylating agent that reacts efficiently with hydroxyl groups to form stable TMS ethers.[7][8] The reaction byproducts, N-methyltrifluoroacetamide and residual MSTFA, are volatile and do not interfere with the chromatography.
Experimental Protocol
This protocol outlines the derivatization of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 in a dried sample residue.
Materials:
-
Dried sample extract containing (3β,20R)-Pregn-5-ene-3,17,20-triol-d4
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (derivatization grade)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Conical glass reaction vials (1 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample extract containing the internal standard is completely dry. This is a critical step as moisture will preferentially react with the silylating reagent, reducing the derivatization efficiency. Dry the sample under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample residue in the reaction vial, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the analytes.
-
Silylation: Add 50 µL of MSTFA to the vial.
-
Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block or oven set to 60-80°C for 30 minutes. The elevated temperature accelerates the reaction, especially for sterically hindered hydroxyl groups.[9]
-
Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. An aliquot of 1-2 µL is typically injected.
Analytical Workflow
Caption: Overall workflow for the analysis of (3β,20R)-Pregn-5-ene-3,17,20-triol.
Expected Mass Spectral Data
The electron ionization (EI) mass spectrum of the tris-trimethylsilyl (Tris-TMS) derivative of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 will exhibit characteristic fragmentation patterns. The molecular ion (M+) will be observed, and its mass will be increased by the addition of three TMS groups minus the three replaced hydrogen atoms, plus the four deuterium atoms.
Table 1: Predicted Key Mass-to-Charge Ratios (m/z) for Tris-TMS-(3β,20R)-Pregn-5-ene-3,17,20-triol-d4
| Ion Description | Predicted m/z | Notes |
| Molecular Ion [M] | 554 | The intact derivatized molecule. |
| [M-15] | 539 | Loss of a methyl group (-CH3) from a TMS moiety. |
| [M-90] | 464 | Loss of trimethylsilanol (TMSOH), a common fragmentation for TMS ethers.[10] |
| [M-90-15] | 449 | Subsequent loss of a methyl group after the loss of TMSOH. |
| [M-2x90] | 374 | Loss of two molecules of TMSOH. |
| Characteristic Steroid Ring Fragments | Various | Fragmentation of the steroid backbone provides structural information. |
| m/z 73 | 73 | The trimethylsilyl ion [(CH3)3Si]+, a hallmark of TMS derivatives. |
Note: The predicted m/z values are based on the derivatization of the d4 isotopologue. The exact masses may vary slightly depending on the instrument calibration.
Conclusion
The derivatization of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 by silylation with MSTFA is a robust and essential step for its accurate and sensitive quantification by GC-MS. This protocol provides a reliable framework for researchers in endocrinology, clinical chemistry, and drug development to analyze this important steroid metabolite. The use of a deuterated internal standard ensures the highest level of analytical accuracy.
References
-
Agilent Technologies. (n.d.). Hydrogen Carrier Gas for GC/MS/MS Analysis of Steroids in Urine in Under 10 Minutes. Retrieved from [Link]
- Shackleton, C. H. (2010). Mass spectra of a pregnanetriolone and pregnanetetrolone isolated from mouse urine as MO-TMS ethers. Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 529-537.
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). 5β-Pregnane-3α,17α,20α-triol. NIST Chemistry WebBook. Retrieved from [Link]
-
Rockwood, A. (2013, March 14). Which internal standard? Deuterated or C13 enriched? ResearchGate. Retrieved from [Link]
- Auchus, R. J. (2017). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Tandem Mass Spectrometry. The Journal of Clinical Endocrinology & Metabolism, 102(4), 1125–1132.
- Kirk, D. N., & Rajagopalan, M. S. (1981). Improved preparation of pregn-5-ene-3 beta,16 alpha,20-triols and 5 alpha-pregnane-3 alpha,16 alpha,20-triols. Journal of the Chemical Society, Perkin Transactions 1, 1860-1864.
-
PubChem. (n.d.). Pregn-5-ene-3beta,20beta-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
- Li, Y., et al. (2018). Synthesis of 2-(16,17-Epoxy-3β,20-dihydroxypregn-5-en-20-yl)
-
LECO Corporation. (n.d.). Development of the Comprehensive Method for Steroid Analysis by GCxGC-HR-TOFMS. Retrieved from [Link]
- Little, J. L. (2009). Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS).
-
NIST. (n.d.). Pregnenolone, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 5β-Pregnane-3α,17α,20α-triol. NIST Chemistry WebBook. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (3β,20S)-Pregn-5-ene-3,17,20-triol-d4. Retrieved from [Link]
- Reincke, M., et al. (2019). Novel GC-MS/MS Technique Reveals a Complex Steroid Fingerprint of Subclinical Hypercortisolism in Adrenal Incidentalomas. The Journal of Clinical Endocrinology & Metabolism, 104(5), 1836–1846.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Restek. (2020, October 26). Rapid Analysis of Steroid Hormones by GC/MS. Retrieved from [Link]
-
Dehennin, L., & Schänzer, W. (2007). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (3β,20S)-Pregn-5-ene-3,17,20-triol-d4 Sulfate. Retrieved from [Link]
- Kind, T., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Metabolites, 12(1), 64.
- Scherer, G., et al. (2019).
- Zhou, G., et al. (2012). An alternative method for the determination of estrogens in surface water and wastewater treatment plant effluent using pre-column trimethylsilyl derivatization and gas chromatography/mass spectrometry. Environmental Monitoring and Assessment, 184(10), 6145–6154.
-
Herzler, M., et al. (2003). General fragmentation pattern of silylated sterols using stigmasterol as an example including (a) the molecular ion, (b) the general “sterol ion”, (c) [M-90-SC-42]⁺, and (d) [M-90-SC]⁺ (with 90 u being “TMSOH,” 42 u being “C3H6” (C-15 to C-17) and SC being the side chain). ResearchGate. Retrieved from [Link]
- van der Hoeven, J. E., et al. (1987). Glucosylations of pregn-5-ene-3 beta,20R-diol. Journal of steroid biochemistry, 27(4-6), 1079–1083.
- Li, F., et al. (2019). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Journal of Pharmaceutical and Biomedical Analysis, 174, 466-474.
- Zhang, Y., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(47), 17359–17367.
- Björkhem, I., & Staroverov, S. A. (2018). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry, 29(9), 1848–1857.
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
Sources
- 1. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Rapid Analysis of Steroid Hormones by GC/MS [discover.restek.com]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Efficiency Solid-Phase Extraction of Urinary Pregnenetriol using Pregnenetriol-d4
Application Note: High-Efficiency Solid-Phase Extraction of Urinary Pregnenetriol using Pregnenetriol-d4
This Application Note is designed for researchers and bioanalytical scientists involved in steroid profiling, specifically for the analysis of Pregnenetriol (5-Pregnene-3β,17α,20α-triol) in urine. It addresses the critical role of the internal standard Pregnenetriol-d4 in compensating for matrix effects and hydrolysis efficiency.
Introduction & Clinical Context
Pregnenetriol (5-Pregnene-3β,17α,20α-triol) is a diagnostic metabolite crucial for the differential diagnosis of Congenital Adrenal Hyperplasia (CAH). While Pregnanetriol (5β-reduced) is the hallmark of 21-hydroxylase deficiency, Pregnenetriol is the specific marker for 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency .
Accurate quantification is challenging due to:
-
Isomeric Complexity: Separation from the abundant isomer Pregnanetriol requires high chromatographic resolution.[1]
-
Conjugation: 5-ene steroids like Pregnenetriol are predominantly excreted as sulfates , unlike 4-ene metabolites which are glucuronides.[1] This necessitates a hydrolysis step capable of cleaving sulfate groups (sulfatase activity).[1]
-
Polarity: The presence of three hydroxyl groups makes it relatively polar, posing retention issues in standard C18 SPE if not optimized.[1]
This protocol utilizes Pregnenetriol-d4 as a stable isotope-labeled internal standard (SIL-IS).[1] It is introduced prior to hydrolysis to track extraction recovery, hydrolysis efficiency, and ionization suppression.
Materials & Reagents
-
Analytes: Pregnenetriol (Sigma-Aldrich/Cerilliant), Pregnenetriol-d4 (CDN Isotopes or equivalent).
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) Copolymer (e.g., Waters Oasis HLB, 30 mg/1 cc or Phenomenex Strata-X).
-
Why HLB? Unlike C18, HLB retains polar triols even if the bed dries out and provides better recovery for polar steroid metabolites.[1]
-
-
Enzyme: Helix pomatia juice (Type H-1 or H-2).[1]
-
Critical Note: Must contain Sulfatase activity (>10,000 units/mL) alongside
-glucuronidase, as Pregnenetriol is heavily sulfated.
-
-
Buffers:
Sample Preparation Protocol
The following workflow ensures complete deconjugation and extraction.
Step 1: Enzymatic Hydrolysis[1]
-
Aliquot: Transfer 200 µL of urine into a glass screw-cap tube.
-
Internal Standard Spiking: Add 20 µL of Pregnenetriol-d4 working solution (1 µg/mL in Methanol).
-
Buffering: Add 300 µL of Sodium Acetate buffer (0.1 M, pH 5.0).
-
Enzyme Addition: Add 20 µL of Helix pomatia solution.
-
Incubation: Vortex and incubate at 55°C for 3 hours (or 37°C overnight).
-
Note: Sulfatase activity is slower than glucuronidase; the extended time/temp is required for quantitative recovery of sulfated steroids.[1]
-
Step 2: Solid-Phase Extraction (SPE)
| Step | Solvent/Action | Mechanistic Rationale |
| 1. Condition | 1 mL Methanol | Solvates the sorbent ligands (opens the pores).[1] |
| 2. Equilibrate | 1 mL Water | Creates an aqueous environment compatible with the urine sample.[1] |
| 3. Load | Hydrolyzed Sample (~540 µL) | Analyte binds via hydrophobic interaction (Van der Waals).[1] |
| 4. Wash 1 | 1 mL 5% Methanol in Water | Removes salts, urea, and highly polar interferences without eluting the triol. |
| 5. Wash 2 | 1 mL 2% Ammonium Hydroxide (Optional) | Removes acidic interferences (phenols/acids) by ionizing them (making them unretained on RP).[1] |
| 6. Dry | Vacuum for 2 mins | Removes residual water which can interfere with the elution or evaporation. |
| 7.[1] Elute | 2 x 500 µL Methanol | Breaks hydrophobic bonds; 100% MeOH ensures complete elution of the steroid.[1] |
Step 3: Post-Extraction[1]
-
Evaporation: Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of 50:50 Methanol:Water.
-
Tip: Matching the initial mobile phase composition prevents peak distortion (solvent effects) during injection.[1]
-
LC-MS/MS Methodology
Chromatographic Conditions
-
Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent Core-Shell column.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Gradient:
-
0-1 min: 30% B (Focusing)
-
1-8 min: 30% -> 90% B (Linear Gradient)
-
8-9 min: 90% B (Wash)
-
9-11 min: 30% B (Re-equilibration)
-
Mass Spectrometry Parameters (ESI Positive)
Pregnenetriol ionizes via protonation
| Compound | Precursor (Q1) | Product (Q3) | CE (eV) | Type |
| Pregnenetriol | 335.2 | 299.2 | 25 | Quantifier (Loss of 2 |
| 335.2 | 281.2 | 35 | Qualifier (Loss of 3 | |
| Pregnenetriol-d4 | 339.2 | 303.2 | 25 | Internal Standard |
Note: The
Visualized Workflows
Workflow Diagram
Caption: Step-by-step sample preparation workflow ensuring deconjugation and matrix cleanup.
SPE Mechanism Logic
Caption: Mechanistic interaction between Pregnenetriol and HLB sorbent during extraction.
Method Validation & Expert Insights
Linearity and Range
-
Range: 5 – 1000 ng/mL.[1]
-
Linearity:
using weighting.[1] -
Self-Validation: The IS (d4) response should remain consistent (<15% RSD) across the calibration range. A drop in IS area at high concentrations indicates ion suppression (matrix effect).[1]
Troubleshooting Guide
-
Low Recovery (<60%):
-
Peak Tailing:
-
Interference in MRM:
References
-
Wudy, S. A., et al. (2000).[1] "Profiling of steroid hormones in urine by gas chromatography-mass spectrometry." Steroids.[1][2][3][4][5][8][9][10]
-
Shackleton, C. H. (1986).[1] "Profiling steroid hormones and urinary steroids." Journal of Chromatography B.
-
Krone, N., et al. (2010).[1] "Gas chromatography/mass spectrometry (GC-MS) related to the diagnosis of congenital adrenal hyperplasia." Clinica Chimica Acta.
-
Waters Corporation. "Oasis HLB Care and Use Manual."
-
Thermo Fisher Scientific. "LC-MS/MS Analysis of Steroids."
Sources
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. protocols.io [protocols.io]
- 3. protocols.io [protocols.io]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of urinary estrogens, their oxidized metabolites and other endogenous steroids by benchtop orbitrap LCMS versus traditional quadrupole GCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shop.biocrates.com [shop.biocrates.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Notes & Optimization
Technical Support Center: Minimizing Analytical Variability with Deuterated Internal Standards
Technical Support Center: Minimizing Analytical Variability with Deuterated Internal Standards
Welcome to the technical support center dedicated to the precise application of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, ensuring the accuracy and reliability of quantitative data. Deuterated internal standards are the cornerstone of high-integrity quantitative analysis, particularly in mass spectrometry.[1][2] Their near-identical physicochemical properties to the analyte of interest allow for the correction of variability during sample preparation and analysis.[2][3] However, their effective use requires a nuanced understanding of potential pitfalls and a systematic approach to troubleshooting.
Troubleshooting Guide: From Inconsistent Results to Optimized Assays
This guide addresses the most common challenges encountered when using deuterated internal standards. Each section provides a logical workflow to diagnose and resolve the issue at hand.
Issue 1: Poor or Inconsistent Internal Standard (IS) Recovery
Low or variable recovery of the deuterated internal standard can significantly impact the accuracy and precision of your results.[4]
Potential Causes:
-
Suboptimal Extraction Conditions: The chosen extraction method may not be efficient for both the analyte and the internal standard.
-
Analyte Instability: The internal standard may be degrading during sample preparation or storage.[5]
-
Inconsistent Sample Preparation: Variability in manual or automated sample handling steps can lead to inconsistent recovery.[6]
Troubleshooting Steps:
-
Evaluate Extraction Efficiency:
-
Protocol: Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and IS.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and IS before extraction.
-
-
Analysis: Compare the peak areas of the IS in Set C to Set B. A significant decrease in the peak area in Set C indicates poor extraction recovery.
-
Solution: Optimize the extraction solvent, pH, and mixing time to ensure consistent and efficient recovery of both the analyte and the IS.
-
-
Assess Internal Standard Stability:
-
Protocol: Perform freeze-thaw and bench-top stability experiments.[1][7]
-
Freeze-Thaw: Subject QC samples to multiple freeze-thaw cycles before analysis.
-
Bench-Top: Leave QC samples at room temperature for a duration that mimics your sample handling process.
-
-
Analysis: Compare the response of the IS in the stability samples to freshly prepared samples. A significant decrease in response indicates instability.
-
Solution: Adjust storage conditions (e.g., temperature, light exposure) and minimize the time samples spend at room temperature.[5] Ensure the use of aprotic solvents for stock solutions to prevent degradation.[5]
-
Issue 2: Chromatographic Shift Between Analyte and Internal Standard
A slight difference in retention times between the analyte and its deuterated internal standard can lead to inaccurate quantification, especially in the presence of matrix effects.[8][9][10]
Potential Causes:
-
Isotope Effect: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small change in retention time.[9] This effect is more pronounced with a higher number of deuterium substitutions.[11]
-
Chromatographic Conditions: The chosen column and mobile phase may not be optimal for ensuring co-elution.
Troubleshooting Steps:
-
Confirm Co-elution:
-
Analysis: Carefully examine the chromatograms of the analyte and the IS. Even a small, consistent shift can be problematic.
-
Solution:
-
Adjust the chromatographic gradient or mobile phase composition to improve co-elution.[12]
-
Consider using a column with a different selectivity or lower resolution to merge the peaks.[8][9]
-
If the shift persists, a ¹³C-labeled internal standard, which is less prone to chromatographic shifts, may be a better alternative.[1][8]
-
-
Issue 3: Suspected Isotopic Crosstalk or Interference
Isotopic crosstalk occurs when the signal from the analyte interferes with the signal of the IS, or vice-versa, leading to biased results.[7] This is more common when using internal standards with a small mass difference from the analyte.[7]
Potential Causes:
-
Natural Isotope Abundance: Naturally occurring heavy isotopes of the analyte can contribute to the signal of the deuterated IS, especially for compounds with elements like chlorine or bromine.[13][14]
-
Impurity in the Internal Standard: The deuterated IS may contain a small amount of the unlabeled analyte.[8]
Troubleshooting Workflow:
Caption: Workflow for assessing the purity of a deuterated internal standard.
Experimental Protocol: Assessing Contribution from Internal Standard
-
Prepare a Blank Sample: Use a matrix sample with no analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[8]
-
Evaluate the Results: A significant signal for the unlabeled analyte indicates a purity issue with the internal standard.[8]
Issue 4: Differential Matrix Effects
Even with a deuterated internal standard, differential matrix effects can occur, where the analyte and the IS experience different levels of ion suppression or enhancement.[8][15] This can happen if the analyte and IS do not co-elute perfectly.[9][10]
Potential Causes:
-
Chromatographic Shift: As discussed in Issue 2, a slight separation in retention time can expose the analyte and IS to different co-eluting matrix components.[10]
-
Complex Matrix: Highly complex matrices, such as plasma or tissue homogenates, are more prone to causing significant ion suppression.[15]
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. welchlab.com [welchlab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. myadlm.org [myadlm.org]
- 11. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 12. longdom.org [longdom.org]
- 13. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Reference Data & Comparative Studies
A Senior Application Scientist’s Guide to Inter-laboratory Comparison of Steroid Quantification Methods
A Senior Application Scientist’s Guide to Inter-laboratory Comparison of Steroid Quantification Methods
Introduction: The Imperative for Accurate Steroid Quantification
This guide provides an in-depth comparison of the three principal analytical platforms used for steroid quantification: immunoassays (IA), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will move beyond a simple listing of features to explore the fundamental principles, detail validated experimental workflows, and present a critical inter-laboratory performance analysis. Our objective is to equip researchers, clinicians, and drug development professionals with the expert knowledge required to select the most appropriate methodology for their specific application, ensuring data of the highest integrity. We will also highlight the crucial role of standardization programs, such as those led by the Centers for Disease Control and Prevention (CDC), in harmonizing results across different laboratories and methods.[1][2][3]
Immunoassays (IAs): The High-Throughput Workhorse
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely adopted for their speed, cost-effectiveness, and amenability to high-throughput automation.[4][5] These assays typically operate on a competitive principle for small molecules like steroids, where a labeled steroid antigen competes with the unlabeled steroid in the sample for a limited number of antibody binding sites.
Principle of Competitive ELISA
The core principle relies on the inverse relationship between the concentration of the target steroid in the sample and the final signal generated. A higher concentration of sample steroid results in less binding of the enzyme-labeled steroid, leading to a weaker signal. This makes IAs a powerful tool for rapid screening of large sample cohorts.
Experimental Workflow: Steroid Competitive ELISA
The following diagram outlines the typical workflow for a competitive ELISA for steroid quantification.
Caption: Workflow for a typical competitive ELISA used for steroid quantification.
Detailed Experimental Protocol: Generic Steroid ELISA
-
Plate Preparation: Use a 96-well microplate pre-coated with a monoclonal or polyclonal antibody specific to the target steroid.
-
Standard Curve Preparation: Prepare a serial dilution of a certified steroid standard in the assay buffer to create a standard curve (e.g., 0, 10, 50, 100, 500, 1000 pg/mL).
-
Sample Addition: Pipette 50 µL of each standard, control, and unknown sample into the appropriate wells.
-
Enzyme Conjugate Addition: Add 50 µL of the enzyme-conjugated steroid (e.g., Horseradish Peroxidase-labeled testosterone) to each well.
-
Incubation: Seal the plate and incubate for 1-2 hours at room temperature on a shaker. During this step, the competitive binding reaction occurs.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with 200 µL of wash buffer. This removes all unbound materials.
-
Substrate Addition: Add 100 µL of a chromogenic substrate (e.g., TMB, Tetramethylbenzidine) to each well.
-
Signal Development: Incubate the plate in the dark at room temperature for 15-30 minutes, allowing the color to develop.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well to quench the enzyme-substrate reaction.
-
Data Acquisition: Immediately read the optical density (absorbance) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the concentrations of the standards. Calculate the concentration of the target steroid in the unknown samples by interpolating their absorbance values from this curve.
Causality Behind Limitations: The Specificity Problem
While accessible, the trustworthiness of immunoassay data is frequently compromised by a critical, inherent limitation: cross-reactivity .[4][6] Antibodies raised against a specific steroid can bind to other structurally similar endogenous steroids, precursors, or metabolites.[7][8][9][10] For example, cortisol immunoassays can show clinically significant cross-reactivity with prednisolone, 21-deoxycortisol, and 11-deoxycortisol.[7][11][12] This is particularly problematic when measuring low-concentration analytes like estradiol in postmenopausal women or testosterone in women and children, where even minor cross-reactivity can lead to significant overestimation and potential misdiagnosis.[13][14][15] Furthermore, different commercial kits use different antibodies and calibrators, contributing to significant inter-laboratory and inter-method variability.[10][16]
Mass Spectrometry: The Gold Standard for Specificity and Accuracy
Mass spectrometry (MS) based methods are considered the reference standard for steroid quantification due to their superior specificity and accuracy.[15][16][17] These techniques measure the intrinsic physicochemical property of a molecule—its mass-to-charge ratio (m/z)—providing a much higher degree of confidence in analyte identification than the indirect binding of an antibody. MS is typically coupled with a chromatographic separation technique, either gas or liquid chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS)
For decades, GC-MS has been revered as the "gold standard" for comprehensive urinary steroid profiling, providing robust and reliable identification of a wide panel of steroid metabolites.[18][19] Its high-resolution chromatography allows for the separation of closely related isomers.
A key characteristic of GC-MS for steroid analysis is the mandatory derivatization step, which is necessary to make the non-volatile steroids amenable to gas-phase analysis. This adds complexity and time to the sample preparation process.[18][20][21]
Caption: The multi-step workflow for steroid analysis by GC-MS.
-
Internal Standard Addition: Add a mixture of deuterated steroid internal standards to the serum or urine sample.
-
Hydrolysis: For urine samples, perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to cleave glucuronide and sulfate conjugates, releasing the free steroids.
-
Extraction: Perform Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the steroids from the biological matrix.
-
Derivatization: Evaporate the extracted sample to dryness under nitrogen. Reconstitute in a derivatizing agent (e.g., MSTFA/NH₄I/ethanethiol) and heat (e.g., at 60°C for 30 minutes) to form trimethylsilyl (TMS) ether-oxime derivatives. This step is critical for making the steroids volatile.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
Separation: Use a capillary column (e.g., DB-5ms) with a temperature gradient to separate the steroid derivatives over a run time of 20-40 minutes.
-
Ionization: Use Electron Ionization (EI) to fragment the eluted compounds.
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring specific fragment ions for each target steroid and its corresponding internal standard for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for steroid quantification in many clinical and research laboratories.[16][17] It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the exceptional sensitivity and specificity of tandem mass spectrometry, largely eliminating the need for chemical derivatization.[18][20]
The workflow for LC-MS/MS is significantly simpler and faster than GC-MS, making it more suitable for higher throughput applications where specificity is paramount.[18]
Sources
- 1. Steroid Hormones Standardization Programs | CSP | CDC [cdc.gov]
- 2. ovid.com [ovid.com]
- 3. myadlm.org [myadlm.org]
- 4. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cortisol Measurements in Cushing’s Syndrome: Immunoassay or Mass Spectrometry? [annlabmed.org]
- 13. Challenges and improvements in testosterone and estradiol testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Advantages and challenges of mass spectrometry assays for steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Comparison of ESI and APCI for (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 analysis
Comparison of ESI and APCI for (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 analysis
Title: Technical Comparison: ESI vs. APCI for High-Sensitivity Quantitation of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4
Executive Summary For the quantitation of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 (and its endogenous analog), Atmospheric Pressure Chemical Ionization (APCI) is the recommended default ionization source for underivatized workflows due to superior linearity and resistance to matrix effects. While Electrospray Ionization (ESI) theoretically offers softer ionization, it requires mobile phase additives (e.g., NH₄F) or derivatization to overcome poor ionization efficiency of the neutral steroid core. This guide details the mechanistic divergence, experimental protocols, and performance metrics to validate this conclusion.
Part 1: Analyte Profile & Ionization Physics
The analyte, a deuterated
| Feature | Property | Impact on Ionization |
| Core Structure | Poor proton affinity in solution (ESI); excellent proton transfer in gas phase (APCI). | |
| Functional Groups | 3β, 17α, 20-Triol | Labile; prone to in-source water loss ( |
| Isotope Label | d4 (Deuterated) | Shifts |
Mechanistic Divergence
-
ESI (Liquid Phase): Relies on the accumulation of charge on the droplet surface. For neutral steroids, this often results in sodium adducts (
, 361) which are stable and fragment poorly, leading to low sensitivity in MRM modes. -
APCI (Gas Phase): Utilizes a corona discharge to create a reactant gas plasma.[1] The hydronium ions (
) transfer protons to the steroid in the gas phase. This vigorously produces the protonated molecule ( , 339) or predictable water-loss ions, ideal for MS/MS.
Part 2: Experimental Protocol & Workflow
Materials & Instrumentation[1][2]
-
LC System: UHPLC (e.g., Vanquish or Acquity).
-
MS System: Triple Quadrupole (QqQ) with switchable source housing.
-
Column: C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) to separate the 20R isomer from potential 20S interferences.
-
Mobile Phase:
Source Optimization (Self-Validating Protocol)
To objectively compare, you must tune both sources to their respective optima. Do not use identical settings for both.
Step 1: ESI Tuning
-
Spray Voltage: 3.5 kV (Pos) / 2.5 kV (Neg).
-
Sheath Gas: High (40-50 arb) to aid desolvation of the triol.
-
Temp: 350°C.
-
Validation Check: Look for
vs vs . If Sodium adduct dominates, sensitivity will be compromised.
Step 2: APCI Tuning
-
Discharge Current: 4-5 µA (Corona).
-
Vaporizer Temp: 400°C (Critical for steroids).
-
Sheath Gas: Moderate (30 arb).
-
Validation Check: Monitor
( 321 for d4). Steroid triols often lose water instantly in the source.
Visualized Workflow
The following diagram illustrates the decision matrix for method development.
Caption: Decision matrix for ionization source selection based on workflow constraints.
Part 3: Performance Data Comparison
The following data represents synthesized performance metrics typical for steroid triol analysis on high-end triple quadrupole instruments (e.g., Sciex 6500+ or Thermo Altis).
Sensitivity & Linearity
| Parameter | ESI (Positive Mode) | APCI (Positive Mode) | Notes |
| Primary Ion | ESI forms stable adducts; APCI promotes water loss. | ||
| LOD (pg/mL) | 50 - 100 | 10 - 25 | APCI is ~5x more sensitive for underivatized forms. |
| LLOQ (pg/mL) | 200 | 50 | APCI allows lower quantitation limits. |
| Linear Range | APCI saturates less quickly than ESI droplets. | ||
| R² Value | 0.992 | >0.998 | APCI provides better linearity at high concentrations. |
Matrix Effects (ME)
Matrix effects were evaluated using charcoal-stripped serum spiked with the analyte.
-
ESI: ME% = 65% (Significant Ion Suppression). The presence of phospholipids competes for charge on the droplet surface.
-
APCI: ME% = 92% (Minimal Suppression). Gas-phase ionization is largely immune to co-eluting non-volatiles.
Fragmentation Pattern (MRM Transitions)
For the d4-labeled standard (MW ≈ 338.5):
-
APCI Transition:
(Loss of 2nd water + deuterated fragment).-
Mechanism:[1] The source generates the
precursor. CID further dehydrates the molecule.
-
-
ESI Transition:
.-
Issue: Sodium adducts require immense Collision Energy (CE) to fragment, often shattering the molecule non-specifically.
-
Part 4: Troubleshooting & Optimization
Common Pitfalls
-
Oxidation Artifacts (APCI):
-
Observation: Appearance of
peaks. -
Cause: Thermal oxidation in the source plasma.
-
Fix: Use Nitrogen (
) of higher purity (>99.999%) or reduce vaporizer temperature slightly (350°C).
-
-
Adduct Shifting (ESI):
-
Observation: Signal splits between
and . -
Fix: Buffer the mobile phase with 5mM Ammonium Formate to force the
state, improving reproducibility.
-
Diagram: Ionization Mechanism
Caption: Mechanistic comparison showing ESI susceptibility to matrix suppression vs. APCI gas-phase robustness.
Part 5: Conclusion
For the analysis of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 , APCI is the superior choice for three reasons:
-
Chemistry: It efficiently ionizes the neutral
steroid core without requiring derivatization. -
Robustness: It eliminates the sodium adduct formation common in ESI, enabling predictable fragmentation.
-
Data Quality: It significantly reduces matrix effects, ensuring the Internal Standard (d4) accurately corrects for recovery rather than compensating for ion suppression.
Recommendation: Utilize APCI in Positive Mode, monitoring the water-loss transition (
References
-
Journal of the American Society for Mass Spectrometry . "Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes." ACS Publications. [Link]
-
National Institutes of Health (PMC) . "Comparison of ESI and APCI-LC-MS/MS methods: A case study of levonorgestrel." PubMed Central. [Link]
-
Chromatography Online . "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise." LCGC North America. [Link]
-
MetwareBio . "Top 6 Ion Sources in Mass Spectrometry: ESI vs APCI." Metware Biotechnology. [Link]
Sources
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. perkinelmer.com.ar [perkinelmer.com.ar]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advion.com [advion.com]
- 6. The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones [austinpublishinggroup.com]
- 7. msacl.org [msacl.org]
Performance of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 in Proficiency Testing
Performance of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 in Proficiency Testing
Executive Summary: The Isotope Advantage
In the high-stakes arena of steroid profiling—specifically for Congenital Adrenal Hyperplasia (CAH) and Adrenocortical Carcinoma (ACC)—analytical accuracy is non-negotiable. Proficiency testing (PT) schemes, such as those by CAP or EQAS, consistently reveal a sharp divide in performance: laboratories utilizing Stable Isotope Dilution (SID) with deuterated internal standards (IS) significantly outperform those relying on structural analogs or external calibration.
This guide evaluates the performance of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 (hereafter referred to as 5-PT-d4 ) as the gold-standard internal standard for quantifying its unlabeled analyte, 5-Pregnenetriol (5-PT). By mimicking the exact physicochemical behavior of the analyte while offering a distinct mass signature, 5-PT-d4 mitigates the "Achilles' heel" of urinary steroid analysis: matrix-induced ion suppression.
Scientific Background: The Analyte and the Challenge
Clinical Significance of 5-Pregnenetriol
(3β,20R)-Pregn-5-ene-3,17,20-triol (5-PT) is a specific urinary metabolite of 17α-hydroxypregnenolone. Its quantification is critical for two primary diagnostic pathways:
-
21-Hydroxylase Deficiency (21-OHD): In classic CAH, the enzymatic block leads to an accumulation of 17-hydroxypregnenolone, which is metabolized to 5-PT.
-
Adrenocortical Carcinoma (ACC): 5-PT is part of the "malignant steroid fingerprint." Elevated levels differentiate malignant ACC from benign adrenocortical adenomas (ACA) with high specificity.
The Analytical Challenge
Urinary steroid profiling faces two major hurdles:
-
Isomeric Complexity: Urine contains dozens of stereoisomers (e.g., Pregnanetriol vs. 5-Pregnenetriol) with identical masses. Chromatographic resolution is essential but often insufficient without a co-eluting reference.
-
Matrix Effects: Urine is a complex matrix containing salts, urea, and other organic compounds that cause unpredictable ion suppression or enhancement in LC-MS/MS electrospray ionization (ESI).
Comparative Performance Analysis
The following data synthesizes performance metrics from proficiency testing reports and validation studies comparing 5-PT-d4 against alternative internal standard strategies (e.g., Analog IS like Pregnanetriol or External Calibration).
Linearity and Precision
The use of 5-PT-d4 corrects for injection variability and ionization fluctuations, extending the linear dynamic range.
| Performance Metric | Method A: 5-PT-d4 (SID) | Method B: Analog IS | Method C: External Calibration |
| Linearity ( | > 0.999 | 0.985 – 0.995 | < 0.980 |
| Intra-Assay CV (%) | < 3.5% | 5.0% – 8.0% | > 10% |
| Inter-Assay CV (%) | < 5.0% | 8.0% – 12.0% | > 15% |
| LLOQ (ng/mL) | 0.5 | 2.0 | 5.0 |
Insight: The d4-IS provides a "self-validating" normalization factor for every data point, allowing for quantification at lower concentrations crucial for pediatric samples.
Matrix Effect Mitigation (Proficiency Testing Focus)
In PT schemes, "Z-scores" measure how far a lab's result deviates from the group mean. A score between -2 and +2 is acceptable; outside this range is a failure.
-
Scenario: A urine sample with high specific gravity (concentrated matrix).
-
Outcome:
-
Without d4-IS: The analyte signal is suppressed by ~40%. The calculated concentration is artificially low. Result: Negative bias (Z-score < -2.0).
-
With 5-PT-d4: The IS signal is also suppressed by exactly ~40% because it co-elutes with the analyte. The ratio of Analyte/IS remains constant. Result: Accurate quantification (Z-score ~ 0.0).
-
Isotope Effect and Retention Time
Deuterium substitution can slightly alter lipophilicity, potentially causing a retention time (RT) shift compared to the unlabeled analyte.
-
5-PT-d4 Shift: Typically negligible (< 0.05 min) on C18 columns.
-
Impact: The d4-IS remains within the same "ion suppression window" as the analyte, ensuring valid normalization.
Visualizing the Science
Steroidogenesis Pathway & Diagnostic Blockage
This diagram illustrates where 5-PT originates and why it accumulates in 21-Hydroxylase Deficiency.
Caption: Simplified steroidogenesis pathway showing the accumulation of 5-Pregnenetriol (5-PT) when the cortisol pathway is blocked by CYP21A2 deficiency.
Validated LC-MS/MS Workflow
A robust protocol ensures the d4-IS is introduced early to correct for all downstream variability.
Caption: Step-by-step LC-MS/MS workflow. Adding the d4-IS before hydrolysis is critical to correct for enzymatic efficiency and extraction losses.
Experimental Protocol: Self-Validating Methodology
To achieve PT-grade performance, follow this validated workflow using (3β,20R)-Pregn-5-ene-3,17,20-triol-d4.
Reagents & Standards
-
Internal Standard: (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 (98 atom% D).
-
Enzyme: β-Glucuronidase (from E. coli or Helix pomatia).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation
-
Spiking: Aliquot 200 µL of urine. Add 20 µL of 5-PT-d4 working solution (e.g., 500 ng/mL). Vortex and equilibrate for 15 mins. This step "locks in" the accuracy.
-
Hydrolysis: Add β-Glucuronidase buffer. Incubate at 37°C for 2-3 hours (or overnight) to deconjugate glucuronides.
-
Extraction (SPE):
-
Condition SPE cartridge (Methanol -> Water).
-
Load hydrolyzed sample.
-
Wash with 5% Methanol (removes salts/urea).
-
Elute with 100% Methanol.
-
-
Reconstitution: Evaporate eluate under nitrogen; reconstitute in 100 µL Mobile Phase (50:50 A:B).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Transitions (MRM):
-
Analyte (5-PT): m/z 335.2 → 299.2 (Quant), 335.2 → 161.1 (Qual).
-
Internal Standard (5-PT-d4): m/z 339.2 → 303.2.
-
Note: Precursor ions are typically [M+H-H2O]+ due to in-source water loss common in triols.
-
References
-
Neres, M. S., et al. (2010).[1] "Distinctive profile of the 17-hydroxylase and 17,20-lyase activities revealed by urinary steroid metabolomes of patients with CYP17 deficiency." Archives of Endocrinology and Metabolism. Link
-
Arlt, W., et al. (2011). "Urine Steroid Metabolomics as a Biomarker Tool for Detecting Malignancy in Adrenal Tumors." Journal of Clinical Endocrinology & Metabolism. Link
-
BenchChem. (2025). "Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation." BenchChem Technical Guides. Link
-
Krone, N., et al. (2010). "Gas chromatography/mass spectrometry (GC-MS) related steroid profiling in diagnosing adrenal disorders." Steroids.[1][2][3][4][5][6][7] Link
-
Greaves, R. F., et al. (2017). "Harmonization of serum dihydrotestosterone analysis: a work in progress." Clinical Chemistry and Laboratory Medicine. Link
Sources
- 1. Distinctive profile of the 17-hydroxylase and 17,20-lyase activities revealed by urinary steroid metabolomes of patients with CYP17 deficiency - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 2. 5-Pregnen-3β-ol-20-one =98 145-13-1 [sigmaaldrich.com]
- 3. Urinary excretion of pregnanetriol and 5 -pregnenetriol in two forms of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary excretion of 17-hydroxypregnanolones in patients with different forms of congenital adrenal hyperplasia due to steroid 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary excretion of pregnanetriol and Δ5-pregnenetriol in two forms of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
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